REACTION_CXSMILES
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[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[CH3:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][N:13]=1.[CH2:18]([O:20][C:21](=O)[O:22]CC)[CH3:19]>>[N:15]1[CH:16]=[CH:17][C:12]([CH2:11][C:21]([O:20][CH2:18][CH3:19])=[O:22])=[N:13][CH:14]=1 |f:0.1|
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Name
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|
Quantity
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32 mL
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Type
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reactant
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Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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CC1=NC=NC=C1
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Name
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|
Quantity
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1.93 mL
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Type
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reactant
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Smiles
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C(C)OC(OCC)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Type
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CUSTOM
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Details
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After 5 min of stirring at −70° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was slowly warmed to room temperature
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Type
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STIRRING
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Details
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stirred for 4 days
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Duration
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4 d
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Type
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CUSTOM
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Details
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The reaction mixture was quenched by addition of 1 N HCl
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
purified by flash chromatography on silica gel (0-100% EtOAc in hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
N1=CN=C(C=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |